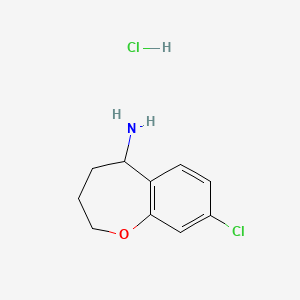

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Description

Properties

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO.ClH/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7;/h3-4,6,9H,1-2,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRAQEMHFRRTQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C=C(C=C2)Cl)OC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958583 | |

| Record name | 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37483-69-5 | |

| Record name | 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride (CAS Number: 37483-69-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is CHClNO. The compound features a benzoxepin core structure which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 197.66 g/mol |

| CAS Number | 37483-69-5 |

| Purity | ≥95% |

| Physical Form | Powder |

Central Nervous System Effects

Research indicates that compounds related to the benzoxepin structure exhibit activity on the central nervous system (CNS). A study highlighted that certain derivatives demonstrate antidepressant-like effects in animal models. For instance, pharmacological evaluations showed that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial for mood regulation .

Anticancer Potential

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For example, a related compound was shown to affect cell cycle progression in non-small cell lung carcinoma models . The mechanism appears to involve the disruption of DNA synthesis and repair pathways.

Case Studies

- Antidepressant Activity : In a controlled study involving mice, the administration of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives resulted in significant reductions in depressive-like behaviors when compared to control groups. This supports the hypothesis that these compounds may serve as potential antidepressants .

- Cancer Cell Line Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin derivatives led to a marked decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analyses .

The biological activity of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is believed to be mediated through several mechanisms:

- Neurotransmitter Modulation : It appears to enhance serotonergic and noradrenergic transmission which is beneficial in treating mood disorders.

- Cell Cycle Regulation : The compound may interfere with key regulatory proteins involved in cell cycle progression, leading to apoptosis in cancer cells.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that compounds similar to 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride exhibit antidepressant properties. Studies have shown that benzoxepin derivatives can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes them potential candidates for developing new antidepressant medications that may have fewer side effects compared to traditional therapies .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacology

Receptor Binding Studies

8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has been studied for its interaction with various receptors in the central nervous system. Preliminary findings indicate that it may act as a partial agonist at certain serotonin receptors, which could explain its mood-enhancing effects .

Analgesic Properties

There is emerging evidence that this compound may possess analgesic properties. Animal studies have demonstrated that it can reduce pain responses in models of acute and chronic pain, suggesting potential applications in pain management therapies .

Toxicology

Safety Profile and Toxicity Studies

The safety profile of 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has been evaluated through various toxicological studies. These studies assess its acute and chronic toxicity levels in animal models, providing essential data for understanding its risk-benefit ratio in therapeutic applications .

Case Studies

Comparison with Similar Compounds

Structural Analogs within the Benzoxepin Family

The benzoxepin scaffold is versatile, with modifications influencing physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and may influence receptor affinity .

- N-alkylation (e.g., methyl, propargyl) alters solubility and metabolic stability .

- Side-chain modifications (e.g., ethoxy-dimethylamine) introduce hydrogen-bonding sites, critical for target engagement .

Comparison with Functional Analogs

Lorcaserin Hydrochloride (APD356)

SCH 23390 Hydrochloride

GYKI 52466 Hydrochloride

Tables

Preparation Methods

Ring Closure and Formation of Benzoxepin Core

The benzoxepin ring is typically formed by intramolecular cyclization of appropriately substituted precursors. A common approach involves:

- Starting from a chlorinated phenol derivative, which provides the aromatic ring and chlorine substituent.

- Alkylation or acylation to introduce a side chain that will cyclize to form the seven-membered oxepin ring.

- Cyclization under acidic or basic conditions to close the ring, yielding the tetrahydrobenzoxepin framework.

Introduction of the Amine Group

The amine group at the 5-position can be introduced via:

- Nucleophilic substitution reactions on a suitable leaving group precursor.

- Reductive amination of a corresponding ketone or aldehyde intermediate.

- Direct amination through catalytic or reagent-mediated processes.

Formation of Hydrochloride Salt

The free base amine is reacted with hydrochloric acid to form the hydrochloride salt, which improves:

- Chemical stability.

- Crystallinity and purity.

- Handling safety and solubility for further applications.

Representative Preparation Procedure

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of phenol | Chlorinating agent (e.g., Cl2, SO2Cl2), solvent | 8-Chlorophenol intermediate |

| 2 | Side-chain introduction | Alkyl halide or acyl chloride, base | Precursor with side chain for cyclization |

| 3 | Ring closure | Acidic or basic cyclization conditions | Tetrahydrobenzoxepin core |

| 4 | Amination | Ammonia or amine source, reductive agent if needed | 5-Amino-substituted benzoxepin |

| 5 | Salt formation | HCl in solvent (e.g., ethanol, ether) | 8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride |

Research Findings and Analytical Data

- The molecular formula is C10H12ClNO with a molecular weight of 197.66 g/mol.

- The hydrochloride salt form is preferred for its enhanced stability.

- Analytical characterization typically includes NMR, IR, and mass spectrometry to confirm structure and purity.

- The compound exhibits potential pharmacological activities related to benzoxepin derivatives, though specific bioactivity data remain limited.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | 197.66 g/mol |

| Key Reagents | Chlorinating agents, alkyl halides, ammonia, HCl |

| Reaction Types | Chlorination, alkylation, cyclization, amination, salt formation |

| Typical Solvents | Organic solvents (e.g., ethanol, ether) |

| Salt Form | Hydrochloride |

| Safety Considerations | Harmful if swallowed; causes skin and eye irritation; respiratory irritant |

Q & A

Basic: What are the recommended synthetic pathways for 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride, and how can experimental design optimize yield?

Methodological Answer:

Synthesis typically involves cyclization of substituted benzoxepin precursors followed by amination and hydrochlorination. For example, ring-closing strategies using Friedel-Crafts alkylation or transition-metal catalysis (e.g., palladium-mediated coupling) are common. To optimize yield, employ statistical experimental design (DoE) such as factorial or response surface methodology to identify critical variables (e.g., temperature, stoichiometry, catalyst loading). Use orthogonal arrays to minimize trial runs while capturing interaction effects . Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, reducing empirical optimization time .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Validate against a certified reference standard (if available).

- Structural Confirmation : Combine H/C NMR (in DMSO-d6 or CDCl3) with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns.

- Chiral Purity : If stereochemistry is relevant, employ chiral HPLC or polarimetry. Cross-validate with X-ray crystallography for absolute configuration determination .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Waste Management : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Maintain a safety data sheet (SDS) with toxicity and first-aid information .

Advanced: How can computational modeling predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

- Quantum Mechanics (QM) : Use density functional theory (DFT) to calculate reaction pathways, activation energies, and intermediates. Software like Gaussian or ORCA is recommended.

- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity or byproduct formation. Integrate with automated experimentation platforms for real-time feedback .

- COMSOL Multiphysics : Simulate mass transfer and heat distribution in reactor designs (e.g., microfluidic systems) to scale up reactions efficiently .

Advanced: What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Methodological Answer:

- Challenge : Co-elution of impurities with the target compound in HPLC.

- Resolution : Use hyphenated techniques like LC-MS/MS with multiple reaction monitoring (MRM). Isotope dilution assays (e.g., C-labeled internal standards) improve accuracy for trace analytes .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R > 0.995), LOD/LOQ determination, and spike-recovery tests (85–115% recovery) .

Advanced: How should researchers address contradictions in stability data across different experimental conditions?

Methodological Answer:

- Root-Cause Analysis : Compare degradation profiles under varying pH, temperature, and light exposure using accelerated stability studies (40°C/75% RH for 6 months).

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life. Use multivariate analysis (e.g., PCA) to identify dominant degradation pathways (hydrolysis vs. oxidation) .

- Controlled Experiments : Isolate variables (e.g., oxygen levels via nitrogen purging) to confirm mechanisms .

Advanced: What strategies improve enantiomeric excess (EE) in asymmetric synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Screen organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) for stereochemical control.

- Dynamic Kinetic Resolution (DKR) : Combine racemization catalysts (e.g., enzymes) with chiral auxiliaries to enhance EE > 90%.

- In Situ Monitoring : Use circular dichroism (CD) spectroscopy or chiral SFC to track EE during reactions .

Advanced: How can reactor design optimize the compound’s synthesis for high-throughput applications?

Methodological Answer:

- Continuous Flow Systems : Design microreactors with precise temperature/pressure control to minimize side reactions. Use residence time distribution (RTD) analysis to optimize mixing.

- Scale-Up Criteria : Maintain geometric similarity (e.g., constant Reynolds number) between lab and pilot-scale reactors.

- Process Analytical Technology (PAT) : Integrate inline FTIR or Raman probes for real-time monitoring of reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.